molecular formula C23H22N4O B2389170 2,9-di-m-tolyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539840-52-3

2,9-di-m-tolyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B2389170
CAS No.: 539840-52-3
M. Wt: 370.456
InChI Key: VDIMVOJPAVSIKB-UHFFFAOYSA-N
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Description

2,9-di-m-tolyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a tricyclic heterocyclic compound featuring a fused triazole-quinazolinone scaffold. This structure is characterized by two meta-tolyl (m-tolyl) substituents at positions 2 and 9, a cyclohexane ring fused to the quinazolinone core, and a triazole moiety. The compound’s rigid framework and electron-rich aromatic systems make it a candidate for diverse pharmacological applications, including antimicrobial, antifungal, and receptor-targeted therapies .

Synthetic routes for triazoloquinazolinones typically involve multicomponent reactions (MCRs) using aldehydes, 1,3-diketones, and heterocyclic amines (e.g., 3-amino-1,2,4-triazole) under solvent-free or catalyst-driven conditions .

Properties

IUPAC Name

2,9-bis(3-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O/c1-14-6-3-8-16(12-14)21-20-18(10-5-11-19(20)28)24-23-25-22(26-27(21)23)17-9-4-7-15(2)13-17/h3-4,6-9,12-13,21H,5,10-11H2,1-2H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIMVOJPAVSIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC=CC(=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,9-di-m-tolyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a quinazoline derivative with a triazole precursor in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often using high-throughput techniques and advanced catalytic systems .

Chemical Reactions Analysis

2,9-di-m-tolyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays against various bacterial strains. Studies indicate that derivatives of quinazolinone and triazole compounds exhibit significant antibacterial properties. For instance:

  • A study demonstrated that certain quinazolinone derivatives possess activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential for further development as antibacterial agents .

Antitubercular Agents

Recent research has highlighted the potential of triazole-containing compounds as antitubercular agents. The synthesis of derivatives that include the triazolo[5,1-b]quinazolinone scaffold has been linked to enhanced inhibitory effects on Mycobacterium tuberculosis:

  • Compounds with similar structures have been evaluated for their efficacy against M. tuberculosis, showing promising minimum inhibitory concentration (MIC) values .

Anti-inflammatory Properties

Quinazolinone derivatives have been investigated for their anti-inflammatory effects. Research indicates that specific compounds within this class can inhibit inflammatory pathways and may serve as therapeutic agents for conditions such as rheumatoid arthritis:

  • Several studies have synthesized and tested derivatives for their anti-inflammatory activities in vivo, revealing significant efficacy .

Case Study 1: Antimicrobial Evaluation

In a comprehensive study on the synthesis of quinazolinone derivatives:

  • Researchers synthesized multiple derivatives and tested them against Gram-positive and Gram-negative bacteria.
  • The results indicated that specific modifications to the quinazolinone structure significantly enhanced antimicrobial activity, with some compounds achieving MIC values as low as 6.25 µg/mL against M. smegmatis .

Case Study 2: Antitubercular Activity

A recent investigation focused on the synthesis of triazole-quinazoline hybrids:

  • These compounds were subjected to biological evaluation against different strains of tuberculosis.
  • Notably, one derivative exhibited an MIC value comparable to established antitubercular drugs like Isoniazid, highlighting its potential in drug development .

Comparative Analysis of Biological Activities

Compound TypeActivityMIC (μg/mL)Reference
Quinazolinone DerivativeAntibacterial6.25
Triazoloquinazolinone HybridAntitubercular12.5
Quinazolinone DerivativeAnti-inflammatoryVaries (50 mg/kg)

Biological Activity

The compound 2,9-di-m-tolyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the quinazolinone family and has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H28N2OC_{26}H_{28}N_2O, with a molecular weight of 420.52 g/mol. Its structure includes a quinazolinone core fused with a triazole ring and substituted with two m-tolyl groups. The presence of these functional groups is believed to influence its biological activity.

Biological Activity

Recent studies have indicated that derivatives of quinazolinones exhibit a wide range of biological activities including:

  • Antitumor Activity : Quinazolinone derivatives have been shown to inhibit tumor cell proliferation in various cancer types. For instance, compounds similar to this compound have demonstrated efficacy against breast and lung cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Antimicrobial Properties : The compound has also exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed that it effectively inhibited the growth of strains such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties by modulating inflammatory cytokines and inhibiting pathways involved in inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Some studies suggest that quinazolinones can act as inhibitors of specific kinases involved in cancer cell signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis .
  • Interaction with DNA : The compound may intercalate into DNA or affect its replication and transcription processes. Such interactions can lead to the disruption of cellular functions in rapidly dividing cancer cells .
  • Modulation of Enzymatic Activity : The presence of certain functional groups allows the compound to interact with various enzymes involved in metabolic pathways related to inflammation and cancer progression .

Case Studies

A recent study evaluated the efficacy of this compound in a mouse model of breast cancer. The results showed a significant reduction in tumor size compared to control groups treated with saline. Histological analysis revealed decreased mitotic figures and increased apoptotic cells in treated tumors .

Another investigation focused on its antimicrobial properties against Mycobacterium tuberculosis. The compound was tested alongside standard anti-TB drugs and showed promising results in reducing bacterial load in infected macrophages .

Data Tables

Below is a summary table detailing the biological activities observed for this compound:

Biological ActivityTest SystemResultReference
AntitumorBreast cancer cell linesSignificant inhibition
AntimicrobialE. coli, S. aureusInhibition at low µM concentrations
Anti-inflammatoryMouse modelReduced inflammatory markers
Anti-TBMacrophage modelDecreased bacterial load

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazoloquinazolinone derivatives differ primarily in substituents at positions 6, 9, and 2. Key analogues include:

Compound Name Substituents (Position) Molecular Formula Key Structural Features
9-(4-Hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 9-(4-hydroxyphenyl), 6,6-dimethyl C₁₉H₂₂N₄O₂ Polar hydroxyl group enhances solubility
9-(2-Chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 9-(2-chlorophenyl), 6,6-dimethyl C₁₇H₁₇ClN₄O Chlorine atom improves electrophilicity
6-(4-Methoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 6-(4-methoxyphenyl), 9-phenyl C₂₃H₂₂N₄O₂ Methoxy group enhances π-π interactions
9-[4-(Diethylamino)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 9-(4-diethylaminophenyl), 6,6-dimethyl C₂₁H₂₇N₅O Diethylamino group increases basicity

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in ) improve electrophilicity and binding to electron-rich biological targets.
  • Polar substituents (e.g., hydroxyl in ) enhance aqueous solubility but may reduce membrane permeability.
Pharmacological Activity

Triazoloquinazolinones exhibit diverse bioactivities:

  • RXFP4 Agonist Activity: The unsubstituted scaffold (5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one) shows selective RXFP4 receptor agonism, with EC₅₀ values in the nanomolar range .
  • Antimicrobial Activity : Chlorine- and nitro-substituted derivatives (e.g., 9-(3-nitrophenyl) analogue ) display potent antibacterial effects (MIC: 2–4 µg/mL against S. aureus).
  • Antifungal Potential: Analogues with electron-deficient aryl groups (e.g., 2-chlorophenyl ) inhibit C. albicans growth (MIC: 4–8 µg/mL).

Target Compound’s Potential: The m-tolyl substituents may optimize pharmacokinetic properties (e.g., logP ~3.5 ) for CNS penetration or prolonged plasma half-life.

Physicochemical Properties
Property Target Compound (Predicted) 9-(2-Chlorophenyl) Derivative 9-(4-Diethylaminophenyl) Derivative
Molecular Weight ~380–400 g/mol 328.8 365.48
logP ~3.5 3.34 3.57
Polar Surface Area (Ų) ~50–55 51.6 54.3
Hydrogen Bond Donors 1 1 1

Q & A

Q. What are the common synthetic routes for 2,9-di-m-tolyl-triazoloquinazolinone derivatives, and how are reaction yields optimized?

Methodological Answer: The synthesis typically involves multi-component reactions (MCRs) using catalysts like Cu@HAP@KIT-6 or NGPU. For example:

  • Copper-catalyzed cyclization : Reacting 3-amino-1,2,4-triazole, substituted aldehydes (e.g., 2-chlorobenzaldehyde), and dimedone in ethanol under reflux yields derivatives with 85–95% efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction rates and yields compared to non-polar solvents .
  • Catalyst loading : Reducing catalyst amounts (e.g., 5 mol% Cu@HAP@KIT-6) while maintaining high yields (89–95%) enhances cost-effectiveness .

Table 1: Representative Yields Under Optimized Conditions

Substituent (Ar)Reaction Time (min)Yield (%)Melting Point (°C)
4-MeC₆H₄9090260–263
4-BrC₆H₄9595282–284
4-MeOC₆H₄8989299–301
Source: Adapted from

Q. Which spectroscopic techniques are critical for characterizing triazoloquinazolinone derivatives?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., δ 1.01–1.07 ppm for methyl groups, δ 7.24–7.42 ppm for aromatic protons) and confirms regiochemistry .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1636 cm⁻¹, N-H at ~3424 cm⁻¹) .
  • Mass spectrometry (LC-MS) : Validates molecular weight (e.g., m/z 339.35 for C₁₇H₁₇N₅O₃) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., CCDC 1035668 for triazepine analogs) .

Advanced Research Questions

Q. How do substituents on the aryl groups influence the biological activity of triazoloquinazolinones?

Q. How can contradictions in reported biological data be resolved through experimental design?

Methodological Answer: Contradictions arise from variability in assay conditions or compound purity. Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., HepG2 for hepatotoxicity) and incubation times (e.g., 48 hours) .
  • Purity validation : HPLC purity >98% (λ = 254 nm) minimizes off-target effects .
  • Dose-response curves : Triplicate measurements at 6–8 concentrations (e.g., 0.1–100 μM) improve reproducibility .
  • Meta-analysis : Compare data across studies using tools like Prism or R to identify outliers .

Q. What green chemistry approaches are applicable to the synthesis of triazoloquinazolinones?

Methodological Answer: Eco-friendly methods include:

  • Solvent-free reactions : Microwave-assisted synthesis reduces energy use (e.g., 300 W, 10 min) .
  • Biodegradable catalysts : NGPU (nitrogen-doped porous carbon) achieves 89% yield with 0.5 mol% loading and recyclability for 5 cycles .
  • One-pot synthesis : Combines cyclization and functionalization steps, reducing waste (E-factor < 2.5) .

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